Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This reaction is carried out under reflux conditions, and the product is purified through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent
Mechanism of Action
The mechanism of action of PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as phosphodiesterases, which play a role in various biological processes . This inhibition can lead to the modulation of cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE is unique compared to other similar compounds due to its specific structure and the presence of the thioxo group. Similar compounds include:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share the triazolopyrimidine core but may have different substituents, leading to variations in their biological activities.
Thiadiazoles: These compounds have a similar heterocyclic structure but differ in the arrangement of nitrogen and sulfur atoms.
The uniqueness of PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8N4OS |
---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
phenyl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)methanone |
InChI |
InChI=1S/C12H8N4OS/c17-10(9-5-2-1-3-6-9)16-12(18)14-11-13-7-4-8-15(11)16/h1-8H |
InChI Key |
HOFXNHXDCTXNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=S)N=C3N2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.